N'-Hexylidene-hydrazinecarboxylic acid tert-butyl ester
Overview
Description
“N’-Hexylidene-hydrazinecarboxylic acid tert-butyl ester” is a synthetic peptide that plays a crucial role in the regulation of female reproductive functions. It is an organic compound that consists of a carboxylic acid and a hydrazide functional group substitution . The hydrazide groups contain two nitrogen atoms bonded via a single bond .
Synthesis Analysis
The synthesis of “N’-Hexylidene-hydrazinecarboxylic acid tert-butyl ester” could potentially involve the Steglich Esterification . This is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .Scientific Research Applications
Insecticidal Evaluation : Mao et al. (2004) synthesized novel N-oxalyl derivatives of tebufenozide, which contain a carboxylic acid or ester substituent. These compounds exhibited larvicidal activities, and their physical properties, such as solubility in organic solvents, were distinct from the parent compound (Mao et al., 2004).
Synthetic Methods in Organic Chemistry : Kinoshita et al. (1979) described a preparative method for the N-benzyloxycarbonyl hydroxy amino acid t-butyl esters using the aceto-acetyl group as a protecting group for the hydroxyl group of hydroxy amino acids (Kinoshita et al., 1979).
Chemical Synthesis and Mechanistic Studies : Nordin et al. (2016) conducted studies on the hydrazination of esters, revealing unexpected C–S bond cleavage, which led to the formation of new compounds. They carried out kinetic and computational DFT studies to propose a rational mechanism (Nordin et al., 2016).
Synthesis of Pyrazole Derivatives : Kralj et al. (2011) worked on the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives, which involved treatment of β-keto ester with hydrazines (Kralj et al., 2011).
Preparation of Polymer-bound Trityl-hydrazines : Stavropoulos et al. (2004) prepared polymer-bound N-tritylhydrazines and applied them in the solid phase synthesis of partially protected peptide hydrazides (Stavropoulos et al., 2004).
Reactions with Difunctional Nucleophiles : Gein et al. (2004) studied the reactions of dimethyl and di-tert-butyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates with difunctional nucleophiles, revealing different reaction pathways based on the nature of the alkyl group in the ester moieties (Gein et al., 2004).
Synthesis of Hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione Compounds : Obreza and Urleb (2003) reported a two-step synthesis method for hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione and related compounds (Obreza & Urleb, 2003).
Properties
IUPAC Name |
tert-butyl N-[(E)-hexylideneamino]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-6-7-8-9-12-13-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)/b12-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNJDWCRYYEDAX-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=NNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=N/NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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